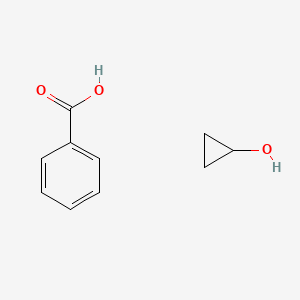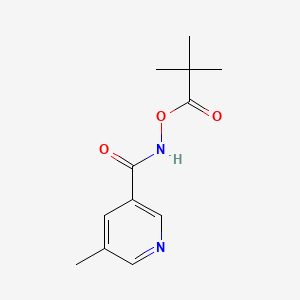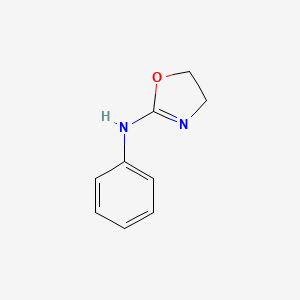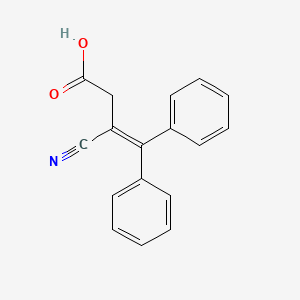
3-Cyano-4,4-diphenyl-3-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid,3-cyano-4,4-diphenyl- is an organic compound with the molecular formula C17H13NO2. It is a derivative of butenoic acid, characterized by the presence of a cyano group and two phenyl groups attached to the butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid,3-cyano-4,4-diphenyl- typically involves the reaction of 3-butenoic acid with appropriate reagents to introduce the cyano and diphenyl groups. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of reagents and catalysts is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid,3-cyano-4,4-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Butenoic acid,3-cyano-4,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenoic acid,3-cyano-4,4-diphenyl- depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl groups can participate in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the cyano and diphenyl groups.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with different spatial arrangement.
Methacrylic acid: Contains a similar backbone but with a methyl group instead of the cyano and diphenyl groups.
Uniqueness
3-Butenoic acid,3-cyano-4,4-diphenyl- is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
13678-48-3 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-cyano-4,4-diphenylbut-3-enoic acid |
InChI |
InChI=1S/C17H13NO2/c18-12-15(11-16(19)20)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2,(H,19,20) |
InChI Key |
JKSPHSCBVXOCEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CC(=O)O)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


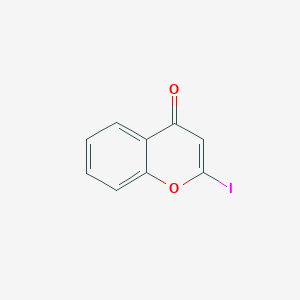

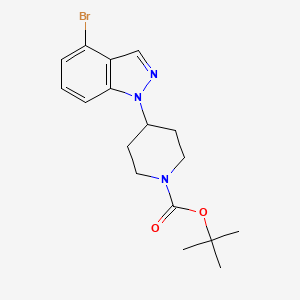

![(R)-1-[4-(trifluoromethyl)phenyl]butylamine](/img/structure/B13989174.png)
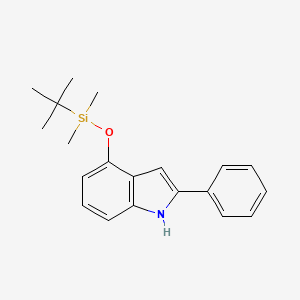
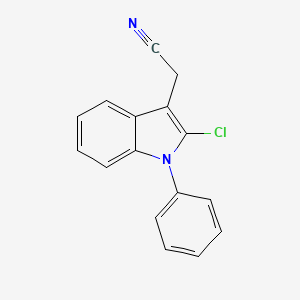
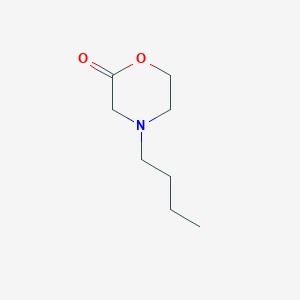
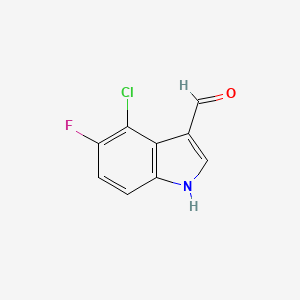
![4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol](/img/structure/B13989200.png)
